molecular formula C15H13N3OS2 B2464802 4-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]benzohydrazide CAS No. 379254-34-9

4-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]benzohydrazide

Cat. No. B2464802
CAS RN: 379254-34-9
M. Wt: 315.41
InChI Key: YOTGUBMIVSMJKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]benzohydrazide” is a compound with the molecular formula C15H13N3OS2 . It has been studied for its potential anticonvulsant activity .


Synthesis Analysis

This compound has been synthesized as part of a series of 2-[2-(substituted)hydrazinyl]-1,3-benzothiazole and 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide . The synthesis was designed keeping in view the structural requirement of pharmacophore .


Molecular Structure Analysis

The molecular structure of this compound includes a benzothiazole ring attached to a benzohydrazide group via a sulfanyl-methyl linkage . The average mass of the molecule is 315.413 Da .

Scientific Research Applications

Anticonvulsant Activity

A series of 2-[2-(substituted)hydrazinyl]-1,3-benzothiazole and 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide were designed and synthesized for their potential anticonvulsant activity . The most active compound of the series was 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-[4-(4-bromophenoxy)benzylidene]acetohydrazide BT 15, which showed 75% protection (3/4, 1.0 h) and 50% protection (2/4, 0.5 h) at a dose of 100 mg/kg in mice .

Neurotoxicity Evaluation

The same series of compounds were also evaluated for neurotoxicity . This is crucial in drug development as it helps to assess the safety of the compounds.

Anti-tubercular Activity

Recent advances in the synthesis of new benzothiazole-based anti-tubercular compounds have shown promising results . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs, and better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .

Synthesis Techniques

Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .

Structure-Activity Relationships

Structure-activity relationships of the new benzothiazole derivatives along with the molecular docking studies of selected compounds have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .

Pharmacokinetic Properties Prediction

A computational study was carried out for the calculation of pharmacophore pattern and prediction of pharmacokinetic properties . This helps in understanding how the body will absorb, distribute, metabolize, and excrete the compounds.

Mechanism of Action

Target of Action

The primary targets of 4-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]benzohydrazide are GABA (A) alpha-1 , glutamate , GABA (A) delta receptors , and Na/H exchanger . These targets are crucial in the regulation of neuronal excitability and synaptic transmission, playing a significant role in the pathophysiology of epilepsy.

Mode of Action

The compound interacts with its targets by binding to specific sites on these receptors and modulating their activity . This interaction alters the balance between inhibitory and excitatory neurotransmission in the brain, which can help to control seizures.

Result of Action

The molecular and cellular effects of 4-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]benzohydrazide’s action include modulation of neuronal excitability and synaptic transmission . These effects can help to control seizures in epilepsy.

properties

IUPAC Name

4-(1,3-benzothiazol-2-ylsulfanylmethyl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS2/c16-18-14(19)11-7-5-10(6-8-11)9-20-15-17-12-3-1-2-4-13(12)21-15/h1-8H,9,16H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOTGUBMIVSMJKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC3=CC=C(C=C3)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24828155
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]benzohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.